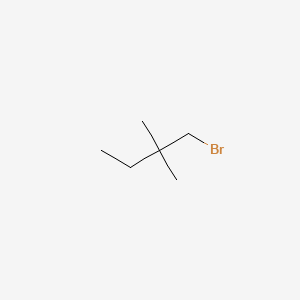

1-Bromo-2,2-dimethylbutane

説明

1-Bromo-2,2-dimethylbutane is a halogenated organic compound that is structurally related to various other brominated butane derivatives. While the specific compound 1-Bromo-2,2-dimethylbutane is not directly discussed in the provided papers, related compounds such as 2,3-dibromo-2,3-dimethylbutane and 1-bromo-3,3-dimethylbutane are mentioned, which can provide insights into the chemical behavior and properties of halogenated butanes .

Synthesis Analysis

The synthesis of related brominated compounds often involves halogenation reactions or dehydrohalogenation of more highly brominated precursors. For example, the preparation of 1,4-dibromo-2,3-dimethylbuta-1,3-diene is achieved through dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane . Similarly, the synthesis of 1-bromoalumole is accomplished by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3 . These methods suggest that the synthesis of 1-Bromo-2,2-dimethylbutane could potentially be carried out through analogous halogenation or dehalogenation strategies.

Molecular Structure Analysis

The molecular structure of brominated butanes can be complex, as evidenced by the disordered nature of the crystal structure of 2,3-dibromo-2,3-dimethylbutane, which exhibits multiple orientations in the crystal lattice . The dimeric structure of 1-bromoalumole in the crystalline state also highlights the potential for diverse molecular interactions and conformations in halogenated butanes .

Chemical Reactions Analysis

Brominated butanes participate in a variety of chemical reactions. For instance, 1-bromoalumole can react with MesLi to yield a Mes-substituted alumole, indicating its reactivity and potential for further functionalization . The reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives leads to the formation of 1,1,3,3-tetramethyl-2,2,4,4-tetrakis(trimethylsilyl)-1,3-dimetallacyclobutane, demonstrating the reactivity of brominated compounds in the formation of metallacyclobutanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butanes can be inferred from vibrational and conformational analyses. For example, 1-bromo-3,3-dimethylbutane exists in two stable conformations, and its vibrational spectra have been obtained and analyzed . The reactivity of 1-bromo-1-lithioethene with various electrophiles and its compatibility with common protecting groups suggest that brominated butanes can exhibit unique reactivity patterns and steric effects .

科学的研究の応用

Catalyst Development and Reaction Mechanisms

One notable application of compounds similar to 1-Bromo-2,2-dimethylbutane is in the development of catalysts for chemical reactions. For instance, research on the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes involves the use of bimetallic catalysts. This process is facilitated by modifying the catalyst using Surface Organometallic Chemistry (SOMC), demonstrating the compound's role in enhancing catalyst stability and reaction selectivity (Rougé et al., 2019).

Structural and Computational Studies

Structural and computational studies often utilize derivatives of 1-Bromo-2,2-dimethylbutane. For example, Re(I) tricarbonyl bromo complexes bearing alkyl-substituted 1,4-diazabutadiene ligands have been characterized through spectroscopic methods and X-ray diffraction. These studies provide insights into molecular geometry, non-covalent interactions, and the electronic structure of the complexes, contributing to our understanding of their chemical properties and reactivity (Kia & Kalaghchi, 2020).

Dynamic Studies in Crystalline Phases

The dynamics of molecules similar to 1-Bromo-2,2-dimethylbutane in plastic crystalline phases have been investigated to understand their solid-state polymorphism and molecular motion. Such studies are crucial for materials science, providing valuable information on the molecular reorientations and self-diffusion coefficients in different phases (Carignani et al., 2018).

Synthesis of Complex Molecules

1-Bromo-2,2-dimethylbutane and its derivatives serve as key intermediates in the synthesis of complex molecules. Research has demonstrated the synthesis of novel compounds through reactions involving bromine-containing organozinc compounds derived from α,α-dibromo ketones. These reactions lead to the formation of compounds with potential applications in materials science and pharmaceuticals (Shchepin et al., 2010).

作用機序

Target of Action

Its primary targets are other organic compounds in chemical reactions, particularly in elimination reactions .

Mode of Action

1-Bromo-2,2-dimethylbutane primarily undergoes E2 elimination reactions . In an E2 elimination, a base removes a proton from the β-carbon of the alkyl halide, while the leaving group (in this case, bromine) departs from the α-carbon . This simultaneous proton abstraction and leaving group departure result in the formation of a double bond .

Biochemical Pathways

Its e2 elimination reactions are fundamental to organic chemistry and biochemistry . The product of its E2 elimination is an alkene, which is a key intermediate in many biochemical pathways.

Result of Action

The primary result of 1-Bromo-2,2-dimethylbutane’s action is the formation of an alkene via E2 elimination . This reaction is a fundamental transformation in organic chemistry and can lead to a variety of downstream products depending on the reaction conditions and the presence of other reactants.

Action Environment

The action of 1-Bromo-2,2-dimethylbutane is strongly influenced by the reaction environment. Factors such as temperature, solvent, and the presence of a base can significantly affect the rate and outcome of its E2 elimination reactions . For example, a strong base and a polar aprotic solvent can favor the E2 elimination pathway .

特性

IUPAC Name |

1-bromo-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAAJBCWOAEKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445984 | |

| Record name | 1-bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,2-dimethylbutane | |

CAS RN |

62168-42-7 | |

| Record name | 1-bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)